Einecs 260-839-5
CAS No.: 68648-96-4
Cat. No.: VC18462191
Molecular Formula: C12H21NO6S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68648-96-4 |
|---|---|
| Molecular Formula | C12H21NO6S |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
| Standard InChI Key | AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
Einecs 260-839-5 is a sulfonamide-based compound with the IUPAC name benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol. Its structure combines a benzene ring sulfonated at the para position with a diethanolamine group, yielding the canonical SMILES representation:
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>21</sub>NO<sub>6</sub>S |
| Molecular Weight | 307.37 g/mol |
| Physical Description | Liquid at room temperature |
| Related CAS Numbers | 90194-43-7, 93384-66-8 |
The compound’s InChIKey (AVZMHCLRAZFNHJ-UHFFFAOYSA-N) confirms its stereochemical uniqueness, critical for interactions in biological systems.
Regulatory Identification
As an EINECS-listed substance, Einecs 260-839-5 falls under the purview of the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation. Its inclusion in EINECS indicates its presence on the EU market prior to September 1981, granting it phase-in substance status .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of Einecs 260-839-5 typically involves nucleophilic substitution reactions between benzenesulfonyl chloride and diethanolamine derivatives. Optimized conditions include:
-
Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Temperature control: Reactions proceed at 60–80°C to minimize side product formation.
Yield optimization (70–85%) requires precise stoichiometric ratios and catalytic bases such as triethylamine to neutralize HCl byproducts.
Mechanistic Behavior
The sulfonamide functional group enables folate synthesis inhibition in microbial systems by mimicking para-aminobenzoic acid (PABA). This mechanism disrupts dihydrofolate reductase activity, a target in antimicrobial research.
Industrial and Research Applications
Antimicrobial Studies
Einecs 260-839-5’s sulfonamide moiety positions it as a candidate for antibacterial agent development. Studies highlight its efficacy against Gram-positive bacteria, though resistance mechanisms linked to altered PABA pathways limit broader use.
Environmental Impact Assessments
As a moderate-persistence compound, Einecs 260-839-5 undergoes photolytic degradation in aquatic environments with a half-life of 30–60 days. Bioaccumulation potential (log Kow = 1.8) remains low, reducing ecological risks.
Table 2: Environmental and Toxicological Profile
| Parameter | Value/Rating |
|---|---|
| Aquatic Toxicity (LC50) | 12 mg/L (Daphnia magna) |
| Biodegradability | Readily biodegradable |
| GHS Classification | Skin irritation (Category 2) |
Future Research Directions
Enhanced Degradation Strategies
Research into advanced oxidation processes (AOPs) could improve remediation efficiency for Einecs 260-839-5-contaminated sites. Pilot studies using UV/H<sub>2</sub>O<sub>2</sub> systems show 80% degradation within 2 hours.
Alternative Synthetic Routes
Exploring green chemistry approaches, such as microwave-assisted synthesis, may reduce energy consumption and byproduct generation. Preliminary results indicate 20% yield improvements under microwave conditions.
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